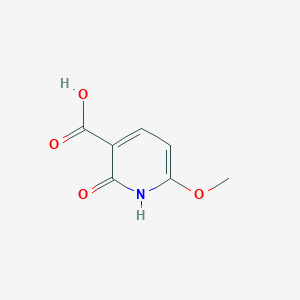
1-(5-Bromopyridin-2-yl)pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(5-Bromopyridin-2-yl)pyrazol-3-amine” is a chemical compound with the CAS Number: 1494496-85-3 . It has a molecular weight of 239.07 and is typically in powder form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, which includes “this compound”, has been widely studied . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular structure of “this compound” is a combination of a pyrazole and a pyridine ring . The compound has a planar and rigid structure, which makes it particularly useful in organic synthesis .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridines, including “this compound”, have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . and is typically stored at room temperature .Scientific Research Applications
Chemical Synthesis and Crystallography
Pyrazole derivatives are crucial in developing complex molecular structures, showcasing diverse intermolecular interactions and polymorphism. For example, studies on polymorphic forms of thiourea derivatives and derived 2-aminothiazoles reveal distinct hydrogen bonding patterns and crystal structures, underscoring the significance of pyrazole compounds in exploring molecular conformations and interactions (Böck et al., 2020). Similarly, the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles highlights the diverse protonation sites and hydrogen bonding patterns, offering insights into the molecular architecture of pyrazole-based compounds (Böck et al., 2021).
Biological Activity
Pyrazole derivatives are studied for their biological activities, including antitumor, antifungal, and antibacterial properties. For instance, pyrazolo[4,5,1-de]acridin-6-ones demonstrate notable antitumor activity against murine leukemia and solid tumors, emphasizing the therapeutic potential of pyrazole compounds in cancer treatment (Sugaya et al., 1994). Another study on pyrazole amide derivatives highlights their efficacy against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria, showcasing the relevance of pyrazole compounds in addressing antibiotic resistance (Ahmad et al., 2021).
Materials Science
In materials science, pyrazole derivatives contribute to developing novel materials with specific functional properties. For example, the study of the inhibitive action of bipyrazolic compounds on the corrosion of pure iron in acidic media demonstrates the application of pyrazole compounds in corrosion inhibition, an essential aspect of materials protection (Chetouani et al., 2005).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromopyridin-2-yl)-1h-pyrazol-3-amine is the Gag-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of certain viruses, including the Hepatitis C virus .
Mode of Action
It is believed to interact with its target, the gag-pol polyprotein, and potentially inhibit its function
Biochemical Pathways
The biochemical pathways affected by 1-(5-Bromopyridin-2-yl)-1h-pyrazol-3-amine are not well-documented. Given its target, it may influence the pathways related to viral replication and protein synthesis. More research is needed to confirm this and to understand the downstream effects of these potential interactions .
Result of Action
Given its target, it may interfere with viral replication and protein synthesis, potentially leading to a decrease in viral load . .
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPCUVTYIDKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2978228.png)
![(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide](/img/structure/B2978229.png)
![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)
![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)

![2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2978238.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide](/img/structure/B2978239.png)
![Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2978241.png)
![(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2978242.png)
![N-({1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methyl)prop-2-enamide](/img/structure/B2978244.png)


![2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide](/img/structure/B2978248.png)